Product packaging for 2-Chlorobenzo[h]quinoline-3-carbaldehyde(Cat. No.:CAS No. 108962-82-9)

2-Chlorobenzo[h]quinoline-3-carbaldehyde

Cat. No.: B1649936
CAS No.: 108962-82-9
M. Wt: 241.67 g/mol
InChI Key: ILQXWTLCNHXZMJ-UHFFFAOYSA-N
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Description

Significance of Quinolines and Benzo[h]quinolines in Advanced Organic Synthesis

Quinolines, which consist of a benzene (B151609) ring fused to a pyridine (B92270) ring, and their extended polycyclic analogues, benzo[h]quinolines, are privileged structures in organic chemistry. Their significance stems from their widespread presence in natural products, pharmaceuticals, and functional materials. The quinoline (B57606) nucleus is a key component in a variety of biologically active compounds, exhibiting a broad spectrum of activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net This has made the development of synthetic routes to substituted quinolines and benzo[h]quinolines a major focus for organic chemists.

Beyond their medicinal applications, benzo[h]quinoline (B1196314) derivatives are also of interest in materials science. Their planar, aromatic nature can give rise to unique photophysical properties, making them potential candidates for use in organic light-emitting devices (OLEDs) and other electronic applications. The ability to introduce a wide range of substituents onto the benzo[h]quinoline framework allows for the fine-tuning of their electronic and steric properties, making them versatile synthons for the construction of complex molecular architectures.

Overview of 2-Chlorobenzo[h]quinoline-3-carbaldehyde as a Key Synthetic Intermediate

This compound is a bifunctional molecule that serves as a highly valuable intermediate in the synthesis of a variety of heterocyclic compounds. Its utility lies in the presence of two reactive sites: a chloro group at the 2-position and a carbaldehyde (formyl) group at the 3-position. The chlorine atom is susceptible to nucleophilic substitution, while the aldehyde group can undergo a wide range of classical carbonyl reactions, such as condensation and addition reactions. nih.govresearchgate.net

This dual reactivity allows for a stepwise and controlled elaboration of the benzo[h]quinoline core, enabling the construction of fused heterocyclic systems and the introduction of diverse functional groups. The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction with N-(1-naphthyl)acetamide. researchgate.netiucr.org This method provides a direct and efficient route to this important building block.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Chemical formulaC₁₄H₈ClNO
Molar mass241.66 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)3.9833 (2)
b (Å)12.4722 (6)
c (Å)21.4561 (13)
β (°)90.687 (6)
Volume (ų)1065.87 (10)
Z4
Temperature (K)290

Data sourced from references iucr.orgnih.gov.

The planar structure of the benzo[h]quinoline ring system, with the formyl group slightly out of plane, has been confirmed by X-ray crystallography. nih.govdoaj.org This structural information is crucial for understanding the reactivity and interaction of this molecule in further synthetic transformations.

The strategic placement of the chloro and formyl groups allows for a diverse range of chemical transformations. The chloro group can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to introduce new substituents at the 2-position. rsc.org The aldehyde group can be converted into other functional groups, such as alcohols, carboxylic acids, or imines, or it can participate in cyclization reactions to form new rings.

For instance, this compound can be used to synthesize other heterocyclic systems, such as furanones and pyrrolinones, which have shown potential as insecticidal agents. researchgate.net The aldehyde can also undergo condensation reactions with active methylene (B1212753) compounds, and the resulting products can be further cyclized to generate a variety of fused heterocyclic systems. nih.gov

The versatility of this compound as a synthetic intermediate is further highlighted by the extensive chemistry developed for the analogous 2-chloroquinoline-3-carbaldehydes. nih.govresearchgate.netchemijournal.com These related compounds have been shown to undergo a plethora of reactions, including multicomponent reactions to build complex molecular scaffolds in a single step. nih.gov This body of research provides a strong foundation for predicting and exploring the synthetic potential of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8ClNO B1649936 2-Chlorobenzo[h]quinoline-3-carbaldehyde CAS No. 108962-82-9

Properties

CAS No.

108962-82-9

Molecular Formula

C14H8ClNO

Molecular Weight

241.67 g/mol

IUPAC Name

2-chlorobenzo[h]quinoline-3-carbaldehyde

InChI

InChI=1S/C14H8ClNO/c15-14-11(8-17)7-10-6-5-9-3-1-2-4-12(9)13(10)16-14/h1-8H

InChI Key

ILQXWTLCNHXZMJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC(=C(N=C32)Cl)C=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC(=C(N=C32)Cl)C=O

Origin of Product

United States

Reactivity and Strategic Derivatization of 2 Chlorobenzo H Quinoline 3 Carbaldehyde

Transformations at the Aldehyde Group (C3-Formyl Reactivity)

The formyl group (-CHO) at the C3 position is a versatile functional handle for various chemical transformations, including condensations, oxidations, reductions, and protections.

The aldehyde functionality of 2-Chlorobenzo[h]quinoline-3-carbaldehyde readily undergoes condensation reactions with a variety of primary amines and other nitrogen-containing nucleophiles to form imines, commonly known as Schiff bases. orientjchem.orgchemijournal.com These reactions are typically catalyzed by a few drops of glacial acetic acid and carried out in a suitable solvent like ethanol (B145695) or methanol (B129727), often under reflux conditions. chemijournal.com

The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of an imine. A wide array of nitrogenous compounds, including substituted anilines, hydrazines, and carbohydrazides, have been successfully condensed with 2-chloroquinoline-3-carbaldehyde (B1585622) and its analogs to produce novel Schiff base derivatives. chemijournal.comnih.govresearchgate.net For instance, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) has been condensed with various substituted anilines in acetone (B3395972) to yield the corresponding N-phenylmethanimine derivatives. nih.gov Similarly, reaction with phenylhydrazine (B124118) in the presence of a natural surfactant has been reported to produce the corresponding Schiff base in a short reaction time. nih.gov The synthesis of Schiff bases from 2-chloro benzo[h]quinoline-3-carbaldehyde has been achieved by reacting it with diamines like 4,4'-diaminobibenzyl in refluxing ethyl acetate. orientjchem.org

Table 1: Examples of Condensation Reactions with 2-Chloroquinoline-3-carbaldehyde Analogs

Reactant 1 (Quinoline Aldehyde)Reactant 2 (Nitrogen Compound)Solvent/CatalystProduct TypeReference
2-chloro-8-methylquinoline-3-carbaldehydeSubstituted anilinesAcetone1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine nih.gov
2-chloroquinoline-3-carbaldehydePhenylhydrazineAcacia pods (surfactant)Schiff Base nih.gov
2-chloroquinoline-3-carbaldehydeHydrazine (B178648) hydrate (B1144303)Ethanol2-chloro-3-(hydrazonomethyl)quinoline nih.gov
2-chloro-6-methoxyquinoline-3-carbaldehydePhenylhydrazineNitrobenzene/Pyridine (B92270)6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline (via intramolecular cyclization) nih.gov
2-chloro benzo[h]quinoline-3-carbaldehyde4,4'-diaminobibenzylEthyl AcetateSchiff Base orientjchem.org
2-chloro-3-formyl-8-methyl Quinoline (B57606)4-NitroanilineMethanol / Glacial Acetic Acid(Substituted benzylidene) Quinoline chemijournal.com

The aldehyde group at the C3 position can be oxidized to a carboxylic acid moiety, providing a key intermediate for further functionalization, such as amide coupling. researchgate.nettandfonline.com A common method for this transformation is the oxidation of 2-chloroquinoline-3-carbaldehydes with silver nitrate (B79036) in an alkaline medium. tandfonline.com This reaction proceeds effectively to yield the corresponding 2-chloroquinoline-3-carboxylic acids. tandfonline.com

Specifically, this compound can be converted to 2-chlorobenzo[h]quinoline-3-carboxylic acid. tandfonline.com This carboxylic acid derivative serves as a valuable precursor for synthesizing a variety of other compounds, including amides and esters, further expanding the chemical space accessible from the parent aldehyde. researchgate.nettandfonline.com

Table 2: Oxidation of this compound

Starting MaterialReagentProductYieldReference
This compoundSilver Nitrate (AgNO₃) in alkaline medium2-chlorobenzo[h]quinoline-3-carboxylic acid83% tandfonline.com

The formyl group of 2-chloroquinoline-3-carbaldehyde analogs is susceptible to reduction to a primary alcohol or an amine via reductive amination. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for these transformations. nih.gov The reduction of the aldehyde to a hydroxymethyl group provides another functional handle for subsequent reactions. researchgate.net

Furthermore, the aldehyde can first be converted to an imine through condensation with an amine, and the resulting C=N bond can then be reduced to an amine. For example, 2-morpholinoquinoline-3-carbaldehydes have been reacted with 2-amino-5-methyl-thiophene-3-carbonitrile, and the subsequently formed imine bond was reduced using sodium borohydride in methanol to yield the corresponding aminomethyl derivative. nih.gov This two-step reductive amination process is a powerful strategy for introducing substituted aminomethyl groups at the C3 position. nih.gov

In multi-step syntheses, it is often necessary to protect the reactive aldehyde group to prevent unwanted side reactions while other parts of the molecule are being modified. A common strategy for protecting aldehydes is the formation of acetals, which are stable under neutral or basic conditions but can be easily cleaved under acidic conditions to regenerate the aldehyde.

One documented example involves the reaction of 2-chloroquinoline-3-carbaldehyde with two equivalents of azidotrimethylsilane (B126382) in methanol. nih.gov This reaction leads to the formation of 4-(dimethoxymethyl)tetrazolo[1,5-a]quinoline, where the original aldehyde group is protected as a dimethyl acetal. nih.gov The initial step involves a nucleophilic substitution of the C2-chlorine with the azide, followed by ring formation and subsequent reaction of the aldehyde with methanol generated in situ or present as the solvent to form the acetal. nih.gov This demonstrates that the aldehyde can be protected while other transformations occur on the quinoline core. nih.govresearchgate.net

Transformations at the Chloro Substituent (C2-Chloro Reactivity)

The chlorine atom at the C2 position of the benzo[h]quinoline (B1196314) ring is activated towards nucleophilic aromatic substitution (SNAAr) due to the electron-withdrawing effect of the adjacent nitrogen atom and the fused aromatic system.

The C2-chloro substituent is an excellent leaving group and can be readily displaced by a variety of nucleophiles. chemijournal.comchemijournal.com These reactions are typically carried out by heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base like potassium carbonate to neutralize the HCl generated. nih.govresearchgate.net

A wide range of nitrogen, oxygen, and sulfur nucleophiles have been employed to displace the C2-chlorine. For example, reactions with secondary amines such as morpholine (B109124) and N-methylpiperazine in the presence of a base yield the corresponding 2-amino-substituted quinoline-3-carbaldehydes. nih.gov Heterocyclic amines like 1,2,4-triazole (B32235) and benzotriazole (B28993) have also been used as nucleophiles. researchgate.net Reaction with thiomorpholine (B91149) in the presence of potassium carbonate affords the 2-thiomorpholino derivative. nih.gov These substitution reactions are highly valuable as they allow for the introduction of diverse functional groups at the C2 position, significantly altering the electronic and steric properties of the molecule. nih.govresearchgate.net

Table 3: Examples of Nucleophilic Substitution at the C2-Position

Starting MaterialNucleophileConditionsProductReference
2-chloroquinoline-3-carbaldehydeMorpholineDMAP (catalyst)2-morpholinoquinoline-3-carbaldehyde nih.gov
2-chloroquinoline-3-carbaldehydeN-methylpiperazineK₂CO₃ (base)2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde nih.gov
2-chloroquinoline-3-carbaldehydeThiomorpholineK₂CO₃ (base), Ethanol2-thiomorpholino-quinoline-3-carbaldehyde nih.gov
2-chloroquinoline-3-carbaldehyde1,2,4-triazoleK₂CO₃ (base)2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde researchgate.net
2-chloroquinoline-3-carbaldehydeBenzotriazoleK₂CO₃ (base)2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde researchgate.net
2-chloroquinoline-3-carboxylic acidSodium azideDMF, 100 °CTetrazolo[1,5-a]quinoline-4-carboxylic acid tandfonline.com

Nucleophilic Substitution Reactions of the C2-Chlorine Atom

Substitution with Various Nitrogen Nucleophiles (e.g., Amines, Hydrazines, Triazoles, Benzotriazole)

The electron-deficient nature of the quinoline ring facilitates the nucleophilic substitution of the chlorine atom at the C2 position. A variety of nitrogen-based nucleophiles have been successfully employed to create new derivatives.

Amines: Primary and secondary amines readily displace the chlorine atom. For instance, reactions with morpholine in the presence of a catalyst like dimethylaminopyridine yield 2-morpholinoquinoline-3-carbaldehydes. nih.gov Similarly, condensation with substituted anilines can form Schiff bases. nih.govchemijournal.com Other primary amines, such as benzylamine (B48309) and dodecan-1-amine, have also been used in substitution reactions. researchgate.net

Hydrazines: The reaction with hydrazine hydrate initially forms a hydrazone at the aldehyde group. nih.gov Subsequent condensation with p-methylphenylhydrazine hydrochloride in ethanol, using triethylamine (B128534) as a base, leads to the formation of pyrazolo[3,4-b]quinolines. ijartet.com

Triazoles and Benzotriazoles: Heterocyclic amines are also effective nucleophiles. Heating 2-chloroquinoline-3-carbaldehyde with 1,2,4-triazole in the presence of anhydrous potassium carbonate results in the formation of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde. researchgate.net A similar reaction occurs with benzotriazole to yield 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde. researchgate.net

Nitrogen NucleophileReaction ConditionsProduct TypeReference
MorpholineCatalytic dimethylaminopyridine2-Morpholinoquinoline-3-carbaldehyde nih.gov
Substituted AnilinesReflux in acetone or methanolSchiff Bases (Imines) nih.govchemijournal.com
Hydrazine HydrateReflux in ethanolHydrazone nih.gov
p-Methylphenylhydrazine HClEthanol, triethylamine, refluxp-Methylphenylpyrazolo[3,4-b]quinoline ijartet.com
1,2,4-TriazoleAnhydrous K₂CO₃, heating2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde researchgate.net
BenzotriazoleHeating2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde researchgate.net
Substitution with Oxygen and Sulfur Nucleophiles

Oxygen and sulfur nucleophiles also effectively displace the C2-chlorine atom, leading to a range of functionalized quinolines.

Oxygen Nucleophiles: The reaction of 2-chloroquinoline-3-carbaldehyde with acetic acid at reflux temperature results in the formation of the corresponding quinolone, where the chlorine is replaced by a hydroxyl group. newsama.com

Sulfur Nucleophiles: Alkylthiols react with the substrate to afford 2-(alkylthiol)quinoline-3-carbaldehydes. researchgate.net Thiation reactions have also been investigated, expanding the scope of sulfur-containing derivatives. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions Involving the C-Cl Bond

Metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the C-Cl bond in this compound is amenable to such transformations. nih.gov

Sonogashira Coupling: The reaction of 2-chloroquinoline-3-carbaldehydes with alkyne derivatives in the presence of [PdCl₂(PPh₃)₂] and CuI as catalysts yields 2-alkynyl-3-formyl-quinolines. nih.gov This demonstrates a reliable method for introducing alkyne functionalities.

Suzuki-Miyaura Coupling: Palladium catalysts are also effective for Suzuki-Miyaura cross-coupling reactions. nih.gov Although the Ar-Cl bond is generally less reactive than an Ar-Br bond, the chloro-substituent on the quinoline ring is activated enough for coupling with arylboronic acids, leading to the formation of polyarylquinolines. nih.gov

Ligand-Free C-N Coupling: An efficient, ligand-free cross-coupling reaction has been reported for the N-alkylation of nitrogen heterocycles with a related 2-chloro-3-(chloromethyl)benzo[h]quinoline. researchgate.net This reaction uses a catalytic amount of ZnO nanorods and KOH as the base, highlighting a move towards more sustainable catalytic systems. researchgate.net

Annulation and Fused Heterocyclic System Formation

The strategic positioning of the chloro and aldehyde groups on the benzo[h]quinoline core allows for their participation in cyclization reactions, leading to the formation of fused polycyclic heterocyclic systems.

Synthesis of Pyrazolo[3,4-b]quinolines from this compound Precursors

This compound is a key precursor for the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds studied for their potential biological activities. ijartet.commdpi.com The general strategy involves a condensation reaction with a hydrazine derivative followed by an intramolecular cyclization. ijartet.commdpi.com

In a specific synthesis of benzo[h]pyrazolo[3,4-b]quinoline, the aldehyde group of this compound is first protected as an acetal. mdpi.comuj.edu.pl This intermediate is then reacted with hydrazine or methylhydrazine. mdpi.comuj.edu.pl The final step involves heating the resulting compound in acidified ethanol, which removes the protecting group and facilitates the intramolecular cyclization to afford the fused pyrazoloquinoline system. mdpi.comuj.edu.pl Alternatively, direct condensation of 2-chloro-3-formyl quinolines with substituted hydrazines can also yield the target pyrazolo[3,4-b]quinolines. ijartet.com Another route involves converting the aldehyde to a nitrile, which then undergoes cycloaddition with hydrazine hydrate. nih.gov

Reactant 1Reactant 2Key StepsProductReference
This compoundHydrazine or Methylhydrazine1. Aldehyde protection (acetal). 2. Reaction with hydrazine. 3. Acid-catalyzed cyclization.Benzo[h]pyrazolo[3,4-b]quinoline mdpi.comuj.edu.pl
2-Chloro-3-formyl quinolinesp-Methylphenylhydrazine HClDirect condensation and cyclization under basic conditions.p-Methylphenylpyrazolo[3,4-b]quinoline ijartet.com
2-Chloroquinoline-3-carbonitrile (from the aldehyde)Hydrazine hydrateCycloaddition reaction.1H-Pyrazolo[3,4-b]quinolin-3-amine nih.gov

Formation of Pyrrolo[3,4-b]quinolinone Systems

Fused pyrrolo[3,4-b]quinolinone structures can be synthesized from 2-chloroquinoline-3-carbaldehyde. nih.gov Heating the quinoline precursor with formamide (B127407) and formic acid in ethanol leads to the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov The reaction mechanism is believed to proceed through an initial addition of the amino group of formamide to the aldehyde, followed by condensation to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. nih.gov Subsequent intramolecular cyclization with the elimination of an HCl molecule yields the final fused heterocyclic product. nih.gov

Construction of Cyanopyridine Derivatives

The synthesis of fused cyanopyridine derivatives can be initiated from 2-chloroquinoline-3-carbaldehyde. A key step involves the Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound like malononitrile. nih.gov This reaction, which can be catalyzed by l-proline, produces a 2-((2-chlorobenzo[h]quinolin-3-yl)methylene)malononitrile intermediate. nih.gov Such vinyl dinitriles are versatile intermediates that can undergo further reactions, such as Michael additions, to construct fused pyridine rings, which is a common strategy for synthesizing cyanopyridine derivatives. nih.gov

Synthesis of Other Fused Heterocycles (e.g., Furanone, Pyrrolinone Derivatives)

The reactivity of the aldehyde group in this compound allows for its use as a versatile precursor in the synthesis of various fused heterocyclic systems. This includes the formation of furanone and pyrrolinone derivatives, which are of significant interest due to their potential biological activities. The synthesis of these heterocycles often proceeds through the formation of an intermediate furanone which can then be further derivatized.

A key intermediate, 3-((2-chlorobenzo[h]quinolin-3-yl)methylene)-5-(p-tolyl)furan-2(3H)-one, serves as a precursor for the synthesis of various heterocyclic compounds. This furanone derivative can be synthesized and subsequently treated with nitrogen nucleophiles to yield pyrrolinone derivatives. This strategic derivatization opens a pathway to a diverse range of fused heterocyclic structures.

The general synthetic approach involves the initial condensation of this compound with an appropriate active methylene compound to form the furanone ring. This is followed by the reaction of the furanone intermediate with various amines or other nitrogen-containing reagents to construct the pyrrolinone ring system.

Detailed research has demonstrated the feasibility of similar transformations using related quinoline carbaldehydes. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with formamide and formic acid in ethanol leads to the formation of a fused pyrrolo[3,4-b]quinolin-3-one. nih.gov This reaction proceeds through the initial addition of the amino group of formamide to the aldehyde, followed by condensation and subsequent intramolecular cyclization with the elimination of a hydrogen chloride molecule. nih.gov

Furthermore, studies on the analogous 3-chlorobenzo[f]quinoline-2-carbaldehyde have shown its utility in synthesizing a variety of heterocyclic systems. nih.gov For example, its reaction with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of piperidine (B6355638) in ethanol affords the corresponding pyrazolone (B3327878) derivative in good yield. nih.gov This highlights the reactivity of the aldehyde group towards active methylene compounds, a principle that is applied in the formation of the initial furanone ring from this compound.

The subsequent conversion of the furanone intermediate to pyrrolinone derivatives is achieved by reaction with various primary amines. The reaction typically involves the opening of the furanone ring followed by recyclization to form the pyrrolinone core. This method provides a valuable route to novel fused pyrrolinone heterocycles incorporating the benzo[h]quinoline scaffold.

Table 1: Synthesis of Fused Heterocycles from this compound and its Analogs

Starting MaterialReagentsProductYield (%)Reference
2-Chloroquinoline-3-carbaldehydeFormamide, Formic acid, Ethanol1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-oneNot Specified nih.gov
3-Chlorobenzo[f]quinoline-2-carbaldehyde5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Piperidine, Ethanol4-((3-Chlorobenzo[f]quinolin-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one80 nih.gov
3-Chlorobenzo[f]quinoline-2-carbaldehyde4-Acetylaniline, Glacial acetic acid, Ethanol1-(4-(((3-Chlorobenzo[f]quinolin-2-yl)methylene)amino)phenyl)ethan-1-one83 nih.gov
3-Chlorobenzo[f]quinoline-2-carbaldehyde2-Cyanoethanohydrazide, Glacial acetic acid, EthanolE/Z-N′-((3-Chlorobenzo[f]quinolin-2-yl)methylene)-2-cyanoacetohydrazide79 nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Chlorobenzo[h]quinoline-3-carbaldehyde, revealing the connectivity and chemical environment of each proton and carbon atom.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), is expected to exhibit a series of signals corresponding to the aromatic protons and the single aldehyde proton. The aldehyde proton is characteristically the most deshielded proton in the molecule, anticipated to appear as a singlet in the downfield region of the spectrum, generally between δ 10.0 and 11.0 ppm. This significant downfield shift is attributed to the strong electron-withdrawing nature of the carbonyl group.

The aromatic region of the spectrum, between δ 7.0 and 9.0 ppm, will display a complex pattern of multiplets. These signals correspond to the eight protons of the benzo[h]quinoline (B1196314) ring system. The precise chemical shifts and coupling constants (J) are influenced by the electronic effects of the chloro and carbaldehyde substituents, as well as the anisotropic effects of the fused aromatic rings. Protons in closer proximity to the electron-withdrawing groups and the heterocyclic nitrogen atom are expected to resonate at a lower field. For instance, the proton at the C4 position is anticipated to be a sharp singlet and significantly downfield due to the anisotropic effect of the adjacent carbonyl group and the electronic influence of the nitrogen atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO10.5 - 10.8s (singlet)N/A
H-48.8 - 9.0s (singlet)N/A
Aromatic Protons7.5 - 8.5m (multiplet)-

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a detailed carbon map of the molecule. For this compound, a total of 14 distinct carbon signals are expected. The most downfield signal will correspond to the carbonyl carbon of the aldehyde group, typically appearing in the range of δ 185-195 ppm. The carbon atom attached to the chlorine atom (C-2) will also exhibit a downfield shift due to the electronegativity of the halogen. The remaining carbon atoms of the fused aromatic rings will resonate in the region of δ 120-150 ppm. The specific chemical shifts are dictated by the substitution pattern and the electronic environment of each carbon atom. For instance, carbons in the vicinity of the nitrogen atom and the electron-withdrawing substituents will be shifted further downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)189 - 192
C-2 (C-Cl)150 - 155
Aromatic Carbons120 - 150

Two-Dimensional NMR Techniques for Complex Structure Assignment

To unambiguously assign all proton and carbon signals, especially in the congested aromatic region, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the tracing of the proton connectivity within the benzo[h]quinoline ring system. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached, providing definitive assignments for the protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. A strong, sharp absorption band in the region of 1690-1710 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. The presence of aromatic C-H bonds will be indicated by stretching vibrations typically appearing above 3000 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the fingerprint region, generally between 700 and 800 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic quinoline (B57606) ring system will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aldehyde C=O Stretch1690 - 1710Strong
Aromatic C=C and C=N Stretch1400 - 1600Medium to Strong
C-Cl Stretch700 - 800Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the benzo[h]quinoline core, further influenced by the chloro and carbaldehyde substituents, is expected to result in strong absorption in the ultraviolet and possibly the near-visible regions. The spectrum would likely exhibit multiple absorption bands (λmax) corresponding to π→π* and n→π* electronic transitions. The exact positions and intensities of these bands are sensitive to the solvent polarity. This technique is particularly useful for confirming the presence of the extensive aromatic system.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of approximately 241.66, calculated from its molecular formula C₁₄H₈ClNO. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Pattern Analysis

Electron Ionization (EI) Mass Spectrometry is a crucial technique for determining the fragmentation patterns of organic molecules. In the analysis of quinoline-based compounds, EI-MS spectra typically afford the molecular ion (M•+). nih.gov For quinolinecarbaldehydes specifically, a characteristic fragmentation pathway involves the initial loss of the carbonyl group (C=O), followed by further decomposition. mdpi.com

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation would likely involve the loss of the formyl group (-CHO) and the chlorine atom, leading to significant fragment ions.

Table 1: Predicted Key EI-MS Fragmentation for this compound

m/z (mass-to-charge ratio) Predicted Fragment Description
241/243 [C₁₄H₈ClNO]⁺ Molecular Ion (M⁺) peak, showing isotopic pattern for Chlorine.
212/214 [C₁₃H₈ClN]⁺ Loss of the formyl group (-CHO).
206 [C₁₄H₈NO]⁺ Loss of the Chlorine atom (-Cl).

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov This method is particularly useful for confirming the molecular weight of the compound. For this compound (C₁₄H₈ClNO, Molecular Weight: 241.66), ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 242, corresponding to the [M+H]⁺ ion. nih.govresearchgate.net The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would result in an accompanying peak at m/z 244.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with mass errors below 5 mDa. nih.gov This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₈ClNO, by matching the experimentally measured exact mass to the theoretically calculated mass.

X-ray Crystallography

X-ray crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Crystal System and Space Group

Crystallographic analysis of this compound revealed that it crystallizes in the monoclinic system. iucr.orgnih.govresearchgate.net The specific space group was identified as P 2₁/c. iucr.orgresearchgate.netresearchgate.net These parameters define the symmetry and the arrangement of the molecules within the crystal lattice.

Table 2: Crystal Data and Structure Refinement for this compound

Parameter Value Reference
Empirical formula C₁₄H₈ClNO iucr.orgnih.gov
Formula weight (Mᵣ) 241.66 iucr.orgnih.gov
Temperature (T) 290 K iucr.orgnih.govresearchgate.net
Wavelength (λ) 0.71073 Å (Mo Kα) researchgate.netresearchgate.net
Crystal system Monoclinic iucr.orgnih.govresearchgate.net
Space group P 2₁/c iucr.orgresearchgate.netresearchgate.net
Unit cell dimensions
a 3.9833 (2) Å iucr.orgnih.govresearchgate.net
b 12.4722 (6) Å iucr.orgnih.govresearchgate.net
c 21.4561 (13) Å iucr.orgnih.govresearchgate.net
β 90.687 (6)° iucr.orgnih.govresearchgate.net
Volume (V) 1065.87 (10) ų iucr.orgnih.govresearchgate.net
Z (molecules per unit cell) 4 iucr.orgnih.govresearchgate.net
Calculated density (Dₓ) 1.506 Mg m⁻³ researchgate.netresearchgate.net
Absorption coefficient (μ) 0.34 mm⁻¹ iucr.orgnih.govresearchgate.net
F(000) 496 researchgate.net
Crystal size 0.20 × 0.15 × 0.15 mm iucr.orgnih.govresearchgate.net
Data collection and refinement
Reflections collected 12099 iucr.orgnih.gov
Independent reflections 1872 iucr.orgnih.gov
Goodness-of-fit on F² (S) 0.81 iucr.orgnih.gov
Final R indices [I > 2σ(I)] R₁ = 0.041 iucr.orgnih.govresearchgate.net

Analysis of Molecular Geometry, Conformation, and Torsion Angles

The X-ray crystallographic data reveals that the fused benzo[h]quinolinyl ring system of the molecule is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.016 Å. iucr.orgresearchgate.netnih.govdoaj.org The formyl (aldehyde) group, however, is slightly twisted out of this plane. nih.govnih.govdoaj.org This deviation is quantified by the C—C—C—O torsion angle, which was determined to be 10.7 (4)°. iucr.orgnih.govresearchgate.netnih.govdoaj.org This slight twist indicates a minor departure from complete planarity for the entire molecule, a common feature in such structures due to steric and electronic effects within the crystal packing.

Table 3: Compound Names Mentioned

Compound Name

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Energy Frameworks) in the Solid State

The definitive structural elucidation of this compound in the solid state was accomplished through single-crystal X-ray diffraction analysis. nih.gov The study provided a comprehensive understanding of the molecule's conformation and its packing within the crystal lattice, which is fundamental to understanding its intermolecular interactions.

The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The benzo[h]quinolinyl fused-ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.016 Å from the mean plane. However, the formyl substituent introduces a slight deviation from planarity; it is bent out of the fused-ring plane, as evidenced by the C—C—C—O torsion angle of 10.7 (4)°. nih.govnih.gov Detailed crystallographic parameters from the structural determination are presented in Table 1.

Table 1: Crystallographic Data for this compound

Parameter Value
Empirical Formula C₁₄H₈ClNO
Formula Weight (Mᵣ) 241.66
Crystal System Monoclinic
Space Group P 2₁ /c
a (Å) 3.9833 (2)
b (Å) 12.4722 (6)
c (Å) 21.4561 (13)
β (°) 90.687 (6)
Volume (V) (ų) 1065.87 (10)
Z 4
Temperature (K) 290
Radiation type Mo Kα
μ (mm⁻¹) 0.34

Data sourced from Roopan et al., 2009. nih.gov

The foundational crystallographic report did not include a detailed analysis of specific intermolecular hydrogen bonds or other directional interactions. nih.gov In the absence of strong hydrogen-bond donors (such as O-H or N-H groups), the crystal packing is primarily stabilized by van der Waals forces and potentially weak C-H···O or C-H···N interactions, which are common in such structures. However, a quantitative analysis of these specific interactions, including bond distances and angles, has not been detailed in the primary literature.

Furthermore, a computational investigation into the intermolecular energy frameworks for this compound has not been reported. Such analysis, which quantifies the energetic contributions of different types of intermolecular forces (electrostatic, dispersion, etc.), would be necessary to fully characterize the energetics of the crystal packing but is beyond the scope of the initial structure report. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For 2-Chlorobenzo[h]quinoline-3-carbaldehyde and its analogs, DFT calculations have been employed to elucidate key structural and electronic features.

Experimental studies using single-crystal X-ray diffraction have determined the precise solid-state structure of this compound. nih.govresearchgate.net These studies show that the fused benzo[h]quinolinyl ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.016 Å. researchgate.netdoaj.orgnih.gov However, the formyl group attached at the 3-position is slightly twisted out of this plane, indicated by a C—C—C—O torsion angle of 10.7(4)°. researchgate.netdoaj.orgnih.gov

Computational geometry optimization using DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, corroborates these experimental findings. dergi-fytronix.com Such calculations for similar quinoline (B57606) structures can identify the most stable conformation (the minimum energy structure) of the molecule. dergi-fytronix.com For a related compound, 2-Chloro-7-Methylquinoline-3-carbaldehyde, theoretical calculations identified two stable conformers, with the planar structure being the more stable one. dergi-fytronix.com The analysis of the electronic structure provides a detailed picture of bond lengths, bond angles, and dihedral angles, which are generally in good agreement with experimental X-ray diffraction data. rjptonline.org

Table 1: Crystal and Structural Data for this compound

Parameter Value Reference
Chemical Formula C₁₄H₈ClNO nih.govresearchgate.net
Molecular Weight 241.66 g/mol nih.govresearchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁/c nih.govresearchgate.net
a (Å) 3.9833 (2) nih.govresearchgate.net
b (Å) 12.4722 (6) nih.govresearchgate.net
c (Å) 21.4561 (13) nih.govresearchgate.net
β (°) 90.687 (6) nih.govresearchgate.net
Volume (ų) 1065.87 (10) nih.govresearchgate.net
Z 4 nih.govresearchgate.net
R.M.S. Deviation 0.016 Å doaj.orgnih.gov

This interactive table summarizes key crystallographic data obtained from single-crystal X-ray studies.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rjptonline.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations on related benzoquinoline and chloroquinoline derivatives have been used to compute this gap and other quantum chemical properties. rjptonline.orgnih.gov These studies help in understanding the molecule's kinetic stability and its propensity to engage in chemical reactions. For instance, a low energy gap in a related benzo[f]quinoline (B1222042) derivative was correlated with potent biological inhibition efficiency. nih.gov

This table outlines key quantum chemical parameters derived from DFT calculations that are used to predict reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. dergi-fytronix.com

For the analogous 2-Chloro-7-Methylquinoline-3-Carbaldehyde, MEP analysis revealed that the most negative potential is located around the oxygen and nitrogen atoms, identifying them as the primary sites for electrophilic interactions. dergi-fytronix.com Conversely, the hydrogen atoms of the quinoline ring exhibit positive potential, marking them as sites for nucleophilic interactions. dergi-fytronix.com Such analyses are crucial for understanding intermolecular interactions, including hydrogen bonding and the initial steps of a chemical reaction.

This compound is a versatile intermediate in organic synthesis, often produced via the Vilsmeier-Haack reaction. researchgate.netnih.gov It subsequently undergoes various reactions, such as condensation with amines or other nucleophiles at the aldehyde group, or substitution at the chloro-position. researchgate.netresearchgate.netmdpi.com

Computational studies using DFT can model these reaction pathways in detail. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the reaction mechanism and activation energies. For example, a theoretical study could elucidate the step-by-step mechanism of an imine formation followed by an intramolecular cyclization, a common strategy used with this scaffold to build more complex heterocyclic systems. mdpi.com These computational models can predict whether a reaction is thermodynamically favorable and kinetically feasible, providing insights that are often difficult to obtain through experimental means alone.

Molecular Docking Studies on Derived Compounds for Binding Affinity Analysis

While this compound serves as a scaffold, its derivatives are often the molecules with significant biological activity. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.govresearchgate.net

Studies on derivatives of the closely related 2-chloroquinoline-3-carbaldehyde (B1585622) have used molecular docking to explore their potential as antimicrobial or antiviral agents. nih.govresearchgate.net For example, derivatives have been docked into the active site of enzymes like GlcN-6-P synthase to rationalize their antimicrobial activity. researchgate.net Similarly, docking studies of quinoline derivatives against HIV non-nucleoside reverse transcriptase have helped identify key interactions and guide the synthesis of more potent inhibitors. nih.gov These studies provide a structural basis for the observed biological activity and help in the rational design of new, more effective therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

For quinoline-based compounds, both 2D- and 3D-QSAR models have been developed to understand the structural requirements for activities such as antimalarial efficacy. mdpi.com

2D-QSAR models correlate activity with physicochemical descriptors like molar refractivity or lipophilicity. mdpi.com

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), create a 3D grid around the aligned molecules and calculate steric and electrostatic fields. The model then relates variations in these fields to changes in biological activity. rsc.org

These models generate contour maps that highlight regions where certain properties (e.g., bulky groups, positive charge) are favorable or unfavorable for activity. For instance, a QSAR study on quinoline derivatives might reveal that introducing a hydrophobic group at a specific position and a hydrogen-bond acceptor at another significantly enhances activity. mdpi.com This information provides clear design principles for medicinal chemists to optimize lead compounds.

Research Directions and Advanced Synthetic Applications

2-Chlorobenzo[h]quinoline-3-carbaldehyde as a Versatile Synthon for Complex Molecular Architectures

This compound is a pivotal synthon, or synthetic building block, for creating a variety of intricate molecular structures. Its synthesis is typically achieved through the Vilsmeier-Haack reaction, where N-(1-naphthyl)acetamide is treated with a formylating agent generated from phosphorus oxychloride and N,N-dimethylformamide (DMF). nih.govnih.gov This method provides a direct route to the functionalized benzo[h]quinoline (B1196314) core.

The reactivity of the compound is twofold. The aldehyde group at the 3-position readily undergoes condensation and addition reactions, while the chlorine atom at the 2-position is susceptible to nucleophilic substitution. This dual reactivity allows for sequential and controlled modifications, enabling the construction of diverse heterocyclic systems. nih.gov For instance, the compound has been used to prepare fused or binary quinoline-based heterocyclic systems and other derivatives with potential insecticidal properties. nih.govresearchgate.net

The structural integrity of the core molecule has been confirmed through single-crystal X-ray diffraction studies. The benzo[h]quinolinyl fused-ring system is essentially planar, a characteristic that is often crucial for its interaction with biological targets. nih.govnih.govdoaj.org

Table 1: Crystallographic Data for this compound

Parameter Value Reference
Formula C₁₄H₈ClNO nih.gov
Molecular Weight 241.66 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c researchgate.net
a (Å) 3.9833 (2) nih.gov
b (Å) 12.4722 (6) nih.gov
c (Å) 21.4561 (13) nih.gov
**β (°) ** 90.687 (6) nih.gov
**Volume (ų) ** 1065.87 (10) nih.gov
Z 4 nih.gov

Development of Advanced Ligand Architectures in Coordination Chemistry

The benzo[h]quinoline scaffold is a recognized platform for designing ligands for metal complexes, owing to the nitrogen atom within the aromatic system which acts as an excellent coordination site.

The aldehyde functionality of this compound is an ideal handle for synthesizing Schiff base ligands. These are typically formed through the condensation reaction between the aldehyde and a primary amine. orientjchem.org Research has demonstrated the synthesis of novel Schiff bases by reacting this compound with various diamines, such as 4,4'-diaminodiphenylsulfone. orientjchem.org These reactions are often carried out under reflux conditions in a suitable solvent like ethyl acetate. orientjchem.org The resulting Schiff bases are characterized by the formation of an imine (C=N) bond, which can be confirmed by the presence of a strong C=N stretching band in IR spectra and the disappearance of the N-H stretching bands of the primary amine. orientjchem.org These bidentate or polydentate ligands are designed to bind with various transition metals. orientjchem.org

Table 2: Synthesis of Schiff Base Ligands from this compound

Amine Reactant Reaction Conditions Resulting Schiff Base Type Reference
4,4'-diaminobibenzyl Reflux in EtOAc Bis-Schiff base orientjchem.org
4,4'-diaminodiphenylsulfone Reflux in EtOAc Bis-Schiff base orientjchem.org
6-substituted-benzo[d]thiazol-2-amine Stirring in ethanol (B145695) with acetic acid at room temperature Mono-Schiff base ajgreenchem.com

Ligands derived from benzo[h]quinoline are of significant interest in coordination chemistry. The Schiff bases synthesized from this compound serve as versatile chelating agents for a wide array of metal ions. orientjchem.orggoogle.com The coordination versatility of these ligands allows for the formation of metal complexes with diverse geometries, such as tetrahedral, trigonal bipyramidal, and octahedral structures. mdpi.comresearchgate.net For example, related benzo[d]imidazol-2-yl)quinoline ligands have been used to synthesize complexes with zinc, lead, and copper, exhibiting distorted tetrahedral and trigonal bipyramidal geometries. researchgate.net The resulting metallo-organic frameworks and coordination compounds have applications in catalysis and materials science. google.comnih.gov

Rational Design and Synthesis of Benzo[h]quinoline-Based Scaffolds for Chemical Biology Probes

The inherent biological relevance of the quinoline (B57606) nucleus makes it a "privileged scaffold" in medicinal chemistry. purdue.edu The functional handles on this compound allow for its use as a starting point in the rational design of targeted biological probes and potential therapeutic agents.

The quinoline scaffold is a core component of many compounds designed as protein kinase inhibitors. acs.org While research on this compound as a direct precursor for CK2 inhibitors is specific, the broader class of quinoline derivatives has shown promise. For instance, 3-quinoline carboxylic acids have been investigated as inhibitors of protein kinase CK2. acs.org The aldehyde group of the title compound can be readily oxidized to a carboxylic acid, thus providing a synthetic route to such inhibitor classes. Furthermore, the development of pyrazolo[4,3-f]quinoline moieties has established the quinoline framework as a tunable and selective scaffold for inhibiting various kinases, including CDK2. purdue.edu The strategic modification of the 2-chloro and 3-formyl groups allows for the synthesis of a library of compounds for screening against different kinase targets.

One of the most direct applications of this compound in medicinal chemistry is in the synthesis of topoisomerase inhibitors. rsc.orguws.ac.uk Topoisomerases are critical enzymes involved in DNA replication and transcription, making them important targets for anticancer drugs. uws.ac.uk Published studies have explicitly detailed the use of this compound as a key intermediate to prepare a range of benzo[h]quinoline analogues with potential topoisomerase inhibitory activity. rsc.orguws.ac.uk The synthetic strategy leverages the reactivity of both the chloro and aldehyde groups to build molecular diversity, leading to new compounds for biological evaluation against these enzymes. rsc.org

Applications of Benzo[h]quinoline Derivatives in Functional Organic Materials Research

The unique photophysical and electrochemical properties of the benzo[h]quinoline scaffold, characterized by its extended π-conjugated system, have positioned its derivatives as highly promising candidates for a variety of functional organic materials. The rigid, planar structure of the benzo[h]quinoline core facilitates strong intermolecular π-π stacking, which is advantageous for charge transport, while the nitrogen atom allows for fine-tuning of electronic properties and coordination with metal ions. These characteristics have led to significant research into their application in organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors.

Organic Light-Emitting Diodes (OLEDs)

While the broader family of benzoquinolines has been explored for use in OLEDs, the related benzo[f]quinoline (B1222042) derivatives have shown notable potential. nih.govresearchgate.net These compounds are recognized for their fluorescent properties, a key requirement for emissive materials in OLEDs. nih.govresearchgate.net The extended π-conjugation in these molecules often results in blue fluorescence. researchgate.net The general principle involves using these derivatives as the emissive layer, where the recombination of electrons and holes leads to the generation of light. The specific color and efficiency of the emission can be tuned by modifying the substituents on the benzoquinoline core. Research in this area focuses on synthesizing derivatives that exhibit high quantum yields, good thermal stability, and suitable energy levels to match other materials within the OLED device architecture.

Organic Solar Cells

A significant area of application for benzo[h]quinoline derivatives is in the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs). nih.govresearchgate.net In this context, these molecules are engineered to act as sensitizers or co-sensitizers, which are responsible for absorbing light and injecting electrons into a semiconductor material like titanium dioxide (TiO₂). nih.govresearchgate.net

The performance of DSSCs incorporating these derivatives is evaluated based on several key parameters, including open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Table 1: Performance of Dye-Sensitized Solar Cells (DSSCs) with Benzo[h]quinoline-10-ol Derivatives as Co-sensitizers Data derived from studies on novel 10-hydroxybenzo[h]quinoline (B48255) cyanoacrylic acid derivatives used as co-sensitizers with N719 dye.

Device ConfigurationVoc (V)Jsc (mA/cm²)FFPCE (%)
Reference Cell (N719 only)0.7014.500.656.60
N719 + Benzo[h]quinoline Derivative 1a0.7115.220.657.03
N719 + Benzo[h]quinoline Derivative 2a0.7115.010.667.04

Chemical Sensors

The inherent fluorescence of quinoline-based structures also makes them suitable for applications in chemical sensing. Derivatives can be designed to interact with specific analytes, such as metal ions or protons (pH), leading to a detectable change in their fluorescence. researchgate.net For instance, certain alkylated quinoline-2-thiol (B7765226) derivatives exhibit fluorescence that is quenched or reduced upon exposure to specific metals or changes in pH. researchgate.net This phenomenon, often based on mechanisms like photoinduced electron transfer (PET), allows for the detection of the target analyte. researchgate.net While much of the foundational work has been on simpler quinolines, the principles are directly applicable to the more complex benzo[h]quinoline system, where the extended conjugation could lead to sensors with high sensitivity and selectivity, capable of operating at different wavelengths.

Q & A

What are the optimized synthetic routes for 2-Chlorobenzo[h]quinoline-3-carbaldehyde, and how can researchers address contradictions in reported yields?

Answer:
Two primary methods are documented:

  • Modified Vilsmeier-Haack Reaction : Uses phosphorus pentachloride (PCl₅) in a chlorinated solvent under reflux, achieving moderate yields (~60–70%). Key parameters include stoichiometric control of PCl₅ and reaction time optimization to minimize byproducts .
  • Cyclization-Condensation Approach : Combines o-phenylenediamine with amino acids, followed by condensation with carbaldehyde precursors. This method emphasizes spectral validation (¹H/¹³C NMR) to confirm intermediate purity .

Contradiction Analysis : Discrepancies in yields arise from solvent choice (e.g., dichloromethane vs. ethanol) and temperature control. For reproducibility, researchers should prioritize inert atmospheres and monitor reaction progress via TLC .

How can crystallographic data resolve structural ambiguities in this compound?

Answer:

  • Crystal System : Monoclinic (space group P2₁/c), with unit cell parameters a = 3.9833 Å, b = 12.4722 Å, c = 21.4561 Å, and β = 90.687°. Hydrogen bonding and planar deviations (e.g., formyl group tilt: 10.7°) are critical for understanding reactivity .
  • Methodology : Use SHELXS-97/SHELXL-97 for structure solution and refinement. Address challenges like anisotropic displacement parameters (ADPs) by applying full-matrix least-squares refinement (R₁ = 0.041, wR₂ = 0.087) .

Advanced Tip : For twinned crystals, employ the CrysAlisPro absorption correction module to improve data accuracy .

What methodologies validate the biological activity of this compound derivatives?

Answer:

  • Schiff Base Formation : Condense the aldehyde group with thiosemicarbazides or amines under mild acidic conditions (e.g., ethanol/HCl). Characterize products via FT-IR (C=N stretch ~1600 cm⁻¹) and mass spectrometry .
  • Bioactivity Assays :
    • Anticancer: MTT assays using human cancer cell lines (e.g., HepG2), with IC₅₀ calculations.
    • Antimicrobial: Disk diffusion against S. aureus or E. coli, comparing zone-of-inhibition diameters .

Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity trends using QSAR models .

How can researchers resolve discrepancies in spectral characterization data?

Answer:

  • ¹H NMR Analysis : The aldehyde proton resonates at δ 10.2–10.5 ppm (singlet). Overlap with aromatic protons (δ 7.5–9.0 ppm) can be mitigated by deuterated DMSO for sharper peaks .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 242. Confirm fragmentation patterns (e.g., loss of Cl⁻ at m/z 207) to distinguish from isomers .
  • Cross-Validation : Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with DFT-calculated values (B3LYP/6-31G*) .

What strategies optimize the synthesis of quinoline-thiosemicarbazone derivatives for α-glucosidase inhibition studies?

Answer:

  • Green Chemistry Approach : Use β-cyclodextrin-SO₃H as a catalyst under solvent-free conditions. This reduces reaction time (2–4 hrs) and improves yields (~85%) compared to traditional methods .
  • Experimental Design :
    • Vary substituents on the phenyl ring (e.g., -NO₂, -OCH₃) to assess electronic effects on inhibition (IC₅₀ values).
    • Validate binding modes via molecular docking (AutoDock Vina) against α-glucosidase (PDB: 2ZE1) .

Troubleshooting : Low solubility in aqueous buffers can be addressed by DMSO co-solvent systems (<1% v/v) .

How do substituents at the quinoline-3-carbaldehyde position influence photophysical properties?

Answer:

  • Comparative Studies :
    • 2-Chloro vs. 2-Hydroxy: Chloro derivatives exhibit red-shifted UV-Vis absorption (λₐᵦₛ ~350 nm) due to enhanced conjugation .
    • Solvatochromism: Test in polar (acetonitrile) vs. nonpolar (toluene) solvents; fluorescence quantum yields (Φ) decrease with polarity due to non-radiative decay .
  • Advanced Characterization : Time-resolved fluorescence spectroscopy (TCSPC) quantifies excited-state lifetimes (τ ~2–5 ns) for OLED application studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.